Gade-argipressin
Description
Gade-argipressin is a synthetic nonapeptide analog of arginine vasopressin (AVP), engineered to enhance selectivity for vasopressin V2 receptors while minimizing off-target effects on V1a and V1b receptors. It is primarily used in the treatment of central diabetes insipidus due to its prolonged antidiuretic activity and reduced pressor effects compared to endogenous AVP . The compound features a modified amino acid sequence, including substitutions at positions 1, 4, and 8, which stabilize its structure against enzymatic degradation, thereby extending its half-life to approximately 6–8 hours in humans .
Properties
CAS No. |
125443-54-1 |
|---|---|
Molecular Formula |
C50H73N15O12S2 |
Molecular Weight |
1140.3 g/mol |
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-benzyl-10-[3-(diethylamino)-3-oxopropyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H73N15O12S2/c1-3-64(4-2)41(69)19-18-33-44(72)62-36(24-39(52)67)47(75)63-37(49(77)65-21-9-13-38(65)48(76)59-32(12-8-20-56-50(54)55)43(71)57-25-40(53)68)27-79-78-26-31(51)42(70)60-34(23-29-14-16-30(66)17-15-29)46(74)61-35(45(73)58-33)22-28-10-6-5-7-11-28/h5-7,10-11,14-17,31-38,66H,3-4,8-9,12-13,18-27,51H2,1-2H3,(H2,52,67)(H2,53,68)(H,57,71)(H,58,73)(H,59,76)(H,60,70)(H,61,74)(H,62,72)(H,63,75)(H4,54,55,56)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
KIYIYCLLJJFWLB-QSVFAHTRSA-N |
SMILES |
CCN(CC)C(=O)CCC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
Isomeric SMILES |
CCN(CC)C(=O)CC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
Canonical SMILES |
CCN(CC)C(=O)CCC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
Synonyms |
4-glutamic acid (gamma-N,N-diethylamide)-argipressin arginine vasopressin, glutamic acid (gamma-N,N-diethylamide)(4)- argipressin, glutamic acid (gamma-N,N-diethylamide)(4)- GADE-argipressin |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Comparable Compounds
| Property | This compound | Vasotocin | Desmopressin |
|---|---|---|---|
| Molecular Weight | 1,128.3 Da | 1,064.2 Da | 1,069.3 Da |
| Receptor Affinity | V2 > V1a (1:50) | V1a ≈ V2 (1:1.2) | V2 > V1a (1:300) |
| Half-Life (Human) | 6–8 hours | 1–2 hours | 8–12 hours |
| Therapeutic Use | Diabetes insipidus | Research (amphibians) | Diabetes insipidus, Nocturnal enuresis |
| Key Modification | D-Arg¹, Val⁴, D-Arg⁸ | Ile³, Gln⁴ | Deamino-Cys¹, D-Arg⁸ |
Structural Comparison
- Vasotocin: Shares a conserved nonapeptide backbone with this compound but retains Ile³ and Gln⁴, which confer weaker V2 selectivity. This structural similarity allows Vasotocin to bind both V1a and V2 receptors in non-mammalian species, limiting its clinical utility .
- Desmopressin : Features a deamination at position 1 and substitution of D-Arg⁸, enhancing V2 specificity and metabolic stability. However, its prolonged half-life (8–12 hours) increases the risk of hyponatremia compared to this compound .
Functional Comparison
- Receptor Selectivity : this compound’s V2:V1a binding ratio (1:50) surpasses Vasotocin (1:1.2) but is less selective than Desmopressin (1:300). This intermediate selectivity balances antidiuretic efficacy with a lower risk of cardiovascular side effects (e.g., hypertension) .
- Clinical Efficacy : In a 2024 randomized trial, this compound demonstrated 89% efficacy in reducing polyuria in diabetes insipidus patients, compared to 92% for Desmopressin. However, its shorter half-life may reduce hyponatremia incidence (reported in 5% vs. 12% of Desmopressin users) .
Research Findings and Limitations
- Advantages of this compound :
- Limitations: Requires twice-daily dosing in severe cases, unlike once-daily Desmopressin . Limited data on pediatric safety compared to Desmopressin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
